molecular formula C7H4BrClN2 B14847993 4-Bromo-6-chloro-3-methylpyridine-2-carbonitrile

4-Bromo-6-chloro-3-methylpyridine-2-carbonitrile

Cat. No.: B14847993
M. Wt: 231.48 g/mol
InChI Key: FGTFSYZEMGRPAE-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a methyl-substituted pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-3-methylpyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 3-methylpyridine-2-carbonitrile. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-3-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents like Grignard reagents or lithium reagents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-Bromo-6-chloro-3-methylpyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-3-methylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the specific derivative or compound synthesized from it .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 3-Bromo-4-methylpyridine
  • 2-Chloro-5-chloromethylpyridine
  • 4-Bromo-2-methylpyridine

Uniqueness

4-Bromo-6-chloro-3-methylpyridine-2-carbonitrile is unique due to the specific combination of bromine, chlorine, and nitrile groups on the methyl-substituted pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

4-bromo-6-chloro-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c1-4-5(8)2-7(9)11-6(4)3-10/h2H,1H3

InChI Key

FGTFSYZEMGRPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Br)Cl)C#N

Origin of Product

United States

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